Product packaging for Glutathione arsenoxide(Cat. No.:CAS No. 1271726-51-2)

Glutathione arsenoxide

Cat. No.: B1671672
CAS No.: 1271726-51-2
M. Wt: 548.4 g/mol
InChI Key: ADJQAKCDADMLPP-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-{2-[4-(dihydroxyarsino)phenylamino]-2-oxoethyl}-glutathione is a glutathione derivative. It is functionally related to a p-aminophenylarsonous acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25AsN4O9S B1671672 Glutathione arsenoxide CAS No. 1271726-51-2

Properties

CAS No.

1271726-51-2

Molecular Formula

C18H25AsN4O9S

Molecular Weight

548.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-(4-dihydroxyarsanylanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H25AsN4O9S/c20-12(18(29)30)5-6-14(24)23-13(17(28)21-7-16(26)27)8-33-9-15(25)22-11-3-1-10(2-4-11)19(31)32/h1-4,12-13,31-32H,5-9,20H2,(H,21,28)(H,22,25)(H,23,24)(H,26,27)(H,29,30)/t12-,13-/m0/s1

InChI Key

ADJQAKCDADMLPP-STQMWFEESA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[As](O)O

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[As](O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XXG

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(N-(S-glutathionylacetyl)amino)phenylarsenoxide
GSAO cpd

Origin of Product

United States

The Significance of Glutathione Arsenoxide in Mediating Arsenic S Biological Effects

The interaction between arsenic and glutathione (B108866), a ubiquitous tripeptide antioxidant, is a key determinant of arsenic's biological activity. smolecule.com Trivalent arsenicals, which are generally more toxic than their pentavalent counterparts, readily react with the sulfhydryl (thiol) group of glutathione. oup.comacs.org This interaction is not merely a simple detoxification step but a complex process that can lead to a variety of biological outcomes.

The formation of glutathione arsenoxide and related glutathione-arsenic conjugates is a crucial aspect of arsenic's mechanism of action. smolecule.comoncotarget.com These complexes can directly influence cellular processes. For instance, research has demonstrated that this compound can inhibit cell proliferation and trigger apoptosis (programmed cell death) in certain cancer cell lines. smolecule.com This effect is attributed to its ability to target and disrupt the function of mitochondrial adenine (B156593) nucleotide translocase, a key protein in cellular energy metabolism. smolecule.com

Furthermore, the binding of arsenic to glutathione is integral to the broader toxicological profile of arsenic. The high affinity of trivalent arsenic for thiol groups means that it can interact with a wide range of proteins containing cysteine residues, potentially altering their structure and function. acs.orgnih.gov This disruption of protein function is a major contributor to the cellular damage and disease states associated with arsenic exposure, including its carcinogenic properties. oup.comacs.org

The Role of Glutathione Arsenoxide in Arsenic Metabolism

The metabolism of arsenic in biological systems is a complex series of reduction and oxidative methylation reactions, in which glutathione (B108866) plays a multifaceted role. oncotarget.comnih.gov The liver is the primary site for arsenic metabolism, where inorganic arsenic is converted into various methylated forms. oncotarget.com This process is heavily dependent on the presence of glutathione. oncotarget.com

Glutathione acts as a reductant, facilitating the conversion of pentavalent arsenic (arsenate) to the more reactive trivalent arsenic (arsenite). nih.gov Subsequently, arsenite can react with glutathione to form arsenic-glutathione complexes. oncotarget.com These complexes, including species like arsenic triglutathione [iAsIII(GS)3], are then substrates for the enzyme arsenic (+3 oxidation state) methyltransferase (AS3MT). oncotarget.com

The methylation process, which involves the transfer of methyl groups from S-adenosylmethionine (SAM), proceeds through trivalent intermediates such as monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII). oncotarget.com These intermediates also form complexes with glutathione, for example, monomethylarsonic diglutathione [MMAIII(GS)2] and dimethylarsinic glutathione [DMAIII(GS)]. oncotarget.com These methylated, trivalent arsenic-glutathione conjugates are then typically oxidized to their less toxic pentavalent forms, monomethylarsonic acid (MMAV) and dimethylarsinic acid (DMAV), before being excreted. oncotarget.com

Interestingly, some arsenic-glutathione complexes can be actively transported out of cells and into bile via transporters like the multidrug resistance protein 2 (MRP2/cMOAT). oncotarget.com This highlights the central role of glutathione not only in the enzymatic transformation of arsenic but also in its cellular efflux and ultimate elimination from the body.

Conceptual Frameworks for Investigating Arsenic Thiol Interactions

Complexation Dynamics with Thiol and Other Biological Ligands

The toxicity and metabolic pathway of arsenicals are intrinsically linked to their ability to form complexes with endogenous molecules. The trivalent state of arsenic in glutathione arsenoxide has a high affinity for sulfhydryl groups, leading to the formation of stable coordination complexes that are central to its biological activity.

In the presence of sufficient concentrations of glutathione, arsenite readily forms a complex with three glutathione molecules, resulting in the formation of arsenic triglutathione, commonly denoted as As(SG)₃. nih.gov The formation of this conjugate is a critical step in the detoxification and transport of arsenic within the body. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming the formation of As(SG)₃ in solution, and its identity has been further verified by Fast Atom Bombardment Mass Spectrometry (FAB-MS) after isolation. nih.gov The reaction of As(III) with three equivalents of GSH to form As(SG)₃ is considered a potential first step in the hepatic metabolism of this arsenical. nih.gov While As(SG)₃ and another conjugate, methylarsenic diglutathione [CH₃As(SG)₂], have been identified in vivo, the dimethylated derivative, (CH₃)₂AsSG, has not been detected in urine, suggesting specific metabolic pathways for different arsenicals. acs.org

The stability of arsenic-thiol complexes is a key determinant of their biological persistence and reactivity. Both arsenite and its methylated metabolite, monomethylarsenite (MMA), form moderately stable complexes with glutathione, with stability constants (β) in the range of 10⁶ to 10⁷. acs.orgnih.gov Interestingly, MMA exhibits a slightly higher affinity for thiol ligands compared to inorganic arsenite. acs.orgnih.gov The stability of these complexes is influenced by entropic factors and the exothermic nature of the As(III)-thiolate bond formation. acs.orgnih.gov The arsenic triglutathione complex, As(SG)₃, is notably stable, particularly under conditions that mimic the hepatocyte cytosol, such as in the presence of 5.0 mM GSH at a physiological pH of 7.4 and a temperature of 37°C. nih.gov However, the stability of these arsenic-glutathione complexes can be compromised during routine extraction and analytical procedures, which may lead to their dissociation. researchgate.net

Table 1: Stability Constants of Arsenic-Thiol Complexes

ArsenicalLigandComplexStability Constant (β)
Arsenite (As(III))Glutathione (GSH)As(GS)₃10⁶ - 10⁷ acs.orgnih.gov
Monomethylarsenite (MMA)Glutathione (GSH)CH₃As(SG)₂Moderately Stable acs.orgnih.gov
Arsenite (As(III))Dihydrolipoic Acid (DHLA)2:3 complex~10¹⁸ acs.orgnih.gov

While the interaction with thiol groups is predominant, oxygen-containing functional groups also play a role in the complexation of arsenic. acs.org These groups, such as carboxylic and alcoholic moieties found in natural organic matter, can serve as additional or alternative binding sites for arsenic. acs.orgresearchgate.net Studies using X-ray Absorption Spectroscopy (XAS) have shown that arsenite can complex with carboxylic groups, while arsenate and monothioarsenate may complex with alcoholic groups. acs.org The interatomic distances between arsenic and carbon in these complexes differ, suggesting distinct binding modes. acs.org The presence of these oxygen-containing functional groups can influence the mobility and sorption of arsenic in the environment. goldschmidtabstracts.infogoldschmidt.infoacs.org Quantum-mechanical calculations have further supported the possibility of simultaneous binding of As(III) by both thiol and carboxylic groups, for instance in the amino acid cysteine. mdpi.comconsensus.app

Intracellular Transport and Efflux Mechanisms

Once formed, arsenic-glutathione conjugates must be transported within and out of the cell, a process mediated by specific transporter proteins. This efflux is a crucial component of the cellular defense mechanism against arsenic toxicity.

The export of arsenic-glutathione conjugates from cells is an active process that requires energy in the form of ATP and is facilitated by members of the ATP-binding cassette (ABC) transporter superfamily, particularly the Multidrug Resistance Proteins MRP1 (ABCC1) and MRP2 (ABCC2). researchgate.netspandidos-publications.com These transporters are known to efflux a wide range of xenobiotics and endogenous metabolites, including glutathione S-conjugates. pnas.orgacs.org Both MRP1 and MRP2 have been shown to mediate the transport of As(SG)₃. spandidos-publications.comnih.gov The transport of these conjugates is ATP-dependent and can be inhibited by known MRP inhibitors. acs.orgacs.org Studies using cells overexpressing these transporters have demonstrated their role in conferring resistance to arsenic by actively pumping the arsenic-glutathione complexes out of the cell. spandidos-publications.comnih.gov The ATPase activity of MRP1 and MRP2 is stimulated by mercury-GSH conjugates, suggesting a common transport pathway for different metal-GSH complexes. nih.gov

Table 2: Transporters Involved in Arsenic-Glutathione Conjugate Efflux

TransporterGeneSubstrate(s)Function
MRP1ABCC1As(SG)₃, MMA(GS)₂ATP-dependent efflux of arsenic-glutathione conjugates. researchgate.net
MRP2ABCC2As(SG)₃, MMA(GS)₂ATP-dependent efflux, particularly important for biliary excretion of arsenic conjugates. spandidos-publications.com

Plasma Membrane Carriers (e.g., Acr3p, ArsB) in Arsenite Extrusion

The detoxification of arsenic within cells is a critical process for survival, and the extrusion of arsenicals across the plasma membrane is a key component of this defense. In various organisms, specific membrane transporters are responsible for the efflux of arsenite and its conjugates. While direct studies on the transport of this compound are limited, the mechanisms for arsenite extrusion provide a framework for understanding its potential clearance.

In yeast, the Acr3p transporter, a member of the bile acid:sodium symporter family, is a primary arsenite efflux pump. Similarly, in bacteria, the ArsB protein functions as an arsenite translocase, often in conjunction with the ArsA ATPase, which provides the energy for transport. These carriers recognize and transport trivalent arsenic species. Given that this compound is a complex of arsenite with glutathione, it is plausible that these or similar transporters are involved in its extrusion from the cell. The formation of the glutathione conjugate can be seen as a step that facilitates recognition and transport by these efflux pumps, effectively reducing the intracellular concentration of the toxicant.

Modulation of Specific Molecular Targets

This compound exerts its biological effects through interactions with a variety of molecular targets, leading to the disruption of key cellular processes. Its reactivity with protein thiols is a central feature of its mechanism of action.

The mitochondrial adenine (B156593) nucleotide translocase (ANT) is a critical protein of the inner mitochondrial membrane responsible for the exchange of ATP synthesized in the mitochondria for ADP from the cytosol. e-dmj.org This process is fundamental for cellular energy supply. e-dmj.org this compound has been shown to target and interact with ANT. researchgate.nettargetmol.com This interaction can disrupt the normal function of ANT, impairing the ATP/ADP exchange and consequently affecting cellular energy metabolism. e-dmj.org The modulation of ANT by this compound can also influence the mitochondrial membrane potential and the generation of reactive oxygen species (ROS). e-dmj.org Furthermore, the interaction of glutathione and its derivatives with ANT can lead to glutathionylation of the protein, a post-translational modification that can alter its activity and role in apoptosis. nih.govnih.gov

The pyruvate (B1213749) dehydrogenase complex (PDH) is a key multi-enzyme complex located in the mitochondrial matrix that catalyzes the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle. Trivalent arsenicals, including arsenite, are known inhibitors of PDH. nih.govresearchgate.net The mechanism of inhibition involves the binding of arsenic to the sulfhydryl groups of dihydrolipoamide, a crucial cofactor for the E2 component of the complex. researchgate.netbris.ac.uk While direct studies on this compound are less common, the established reactivity of trivalent arsenicals with PDH suggests that this complex is a significant target. researchgate.net Inhibition of PDH disrupts cellular respiration and ATP production. researchgate.net Research has shown that arsenite's inhibition of PDH in cells can be more potent than in purified enzyme preparations, suggesting that cellular factors can influence this interaction. nih.gov

Protein disulphide isomerase (PDI) is a crucial enzyme in the endoplasmic reticulum (ER) that catalyzes the formation, reduction, and isomerization of disulfide bonds in proteins. nih.govembopress.org This function is essential for proper protein folding and quality control. PDI contains active sites with cysteine residues that are susceptible to modification by various compounds. nih.govnih.gov Glutathione and its S-nitrosylated form have been shown to interact with and modify PDI. nih.gov Given the reactivity of this compound with thiols, it is likely to interact with the cysteine residues in the active sites of PDI. Such an interaction could inhibit the isomerase activity of PDI, leading to an accumulation of misfolded proteins and inducing ER stress. The interplay between glutathione and PDI is complex, with glutathione potentially acting as both a substrate and a regulator of PDI function. nih.govmdpi.com

The reactivity of this compound is not limited to the specific targets mentioned above; it has the potential to interact with a wide range of proteins containing accessible thiol groups. The affinity of trivalent arsenicals for sulfhydryl groups is a well-established principle in their toxicology. This broad reactivity means that numerous cellular proteins can be targeted, leading to a cascade of downstream effects. The binding of this compound to protein thiols can lead to enzyme inhibition, disruption of protein structure and function, and alterations in signaling pathways.

Interactive Table: Binding Affinities of Trivalent Arsenicals with Protein Thiols

Protein TargetArsenical CompoundEffectReference
Pyruvate Dehydrogenase Complex (PDH)ArseniteInhibition nih.govresearchgate.net
α-Ketoglutarate Dehydrogenase Complex (KGDH)ArseniteInhibition nih.gov
Pyruvate Dehydrogenase Complex (PDH)MonomethylarseniteStronger inhibition than arsenite nih.gov
α-Ketoglutarate Dehydrogenase Complex (KGDH)MonomethylarseniteWeaker inhibition than PDH nih.gov
Protein Disulphide Isomerase (PDI)S-NitrosoglutathioneThiol modification and inhibition nih.gov

Enzymatic Regulation and Interplay with Glutathione Metabolic Pathways

The formation and metabolism of this compound are intricately linked to the broader pathways of glutathione (GSH) metabolism. The synthesis of GSH itself is a tightly regulated process involving the enzymes glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). mdpi.comsyr.edu Arsenite exposure has been shown to transcriptionally upregulate the components of the GSH synthetic pathway, indicating a cellular response to combat arsenic-induced stress. mdpi.comsyr.edu

The formation of arsenic-glutathione complexes, such as arsenic triglutathione (ATG), is a key step in the metabolic pathway of arsenite. nih.gov These complexes can then serve as substrates for further enzymatic reactions, including methylation by arsenic methyltransferase (Cyt19). nih.gov This process can lead to the formation of monomethylarsonic diglutathione (MADG) and subsequently dimethylarsinic glutathione (DMAG). nih.gov These methylated glutathione conjugates are part of the detoxification pathway, ultimately leading to the excretion of arsenic from the body. The ascorbate-glutathione cycle is another critical pathway that helps to maintain redox homeostasis and protect against oxidative stress induced by arsenicals. frontiersin.org This cycle involves the regeneration of GSH from its oxidized form (GSSG) by glutathione reductase, a process that is essential for maintaining the cellular antioxidant capacity. frontiersin.org

Effects on Glutathione Synthetase Activity

Glutathione synthetase (GS) is the second enzyme in the de novo synthesis of glutathione, catalyzing the formation of GSH from gamma-glutamylcysteine (B196262) and glycine. The interaction of arsenicals with GS is complex, involving both direct enzymatic processes and regulatory feedback loops.

Research has shown that GS can actively participate in the metabolism of arsenate (As(V)). Human recombinant GS can catalyze the arsenolysis of GSH, a process where arsenate is used instead of phosphate (B84403). This reaction yields two arsenylated products: γ-Glu-Cys-arsenate and ADP-arsenate. nih.gov The formation of these products, particularly ADP-arsenate, facilitates the reduction of pentavalent arsenic to the more toxic trivalent arsenite (As(III)) upon their release from the enzyme, as they are more readily reduced by free GSH. nih.gov This GS-promoted reduction of arsenate is dependent on the presence of GSH, Mg2+, and ADP. nih.gov The process is inhibited by phosphate, which competes with arsenate, and by the products of the reaction, such as glycine. nih.gov

Conversely, studies on mammalian primary cortical astrocytes exposed to arsenite have revealed a different level of interaction. In these cells, arsenite exposure led to a significant, transcriptionally mediated increase in the mRNA levels of glutathione synthetase. mdpi.com However, this increase in gene expression did not translate into a detectable increase in the GS protein level, suggesting post-transcriptional or translational regulation may be at play. mdpi.com Despite the upregulation of genes for GSH synthesis, intracellular GSH levels did not significantly change, though extracellular levels increased. mdpi.com

Table 1: Summary of this compound Effects on Glutathione Synthetase

FindingOrganism/SystemEffectReference
GS catalyzes the arsenolysis of GSH, promoting the reduction of arsenate (As(V)) to arsenite (As(III)).Human recombinant GSPromotes As(V) reduction nih.gov
Arsenite exposure increases GS mRNA levels in a transcriptionally dependent manner.Mammalian primary cortical astrocytesUpregulation of gene expression mdpi.com
Arsenite-induced increase in GS mRNA does not lead to a corresponding increase in GS protein expression.Mammalian primary cortical astrocytesNo change in protein level mdpi.com

Modulation of Glutathione Reductase (GR) Activity

Glutathione reductase (GR) is a critical enzyme for maintaining a high ratio of reduced glutathione (GSH) to its oxidized form (GSSG), which is essential for cellular antioxidant defense. Trivalent arsenicals, including their methylated metabolites, are known to be potent inhibitors of GR. nih.gov

In vitro studies have consistently demonstrated the inhibitory effects of arsenicals on GR activity. nih.govnih.gov However, the potency of this inhibition varies depending on the specific arsenical compound. Methylated trivalent arsenicals are particularly effective inhibitors. nih.gov Despite these in vitro findings, the in vivo effects appear to be more nuanced. For instance, in mice exposed to sodium arsenite, significant inhibition of GR expression and activity in both the brain and liver was observed only at the highest dose tested (10 mg/kg/day). nih.gov This suggests that at lower, more physiologically relevant concentrations, the direct inhibition of GR in vivo may be less pronounced. nih.govwikipedia.org

Conversely, some studies report an upregulation of GR as part of an adaptive cellular response to arsenic-induced oxidative stress. nih.gov In cultured human keratinocytes and other cell lines, exposure to low, sublethal concentrations of arsenite for 24 hours resulted in substantial increases in both GR enzyme activity and its corresponding mRNA levels. nih.gov This upregulation occurs in parallel with increased GSH synthesis, indicating a coordinated cellular defense mechanism against the toxic effects of arsenic. nih.gov Similarly, in the aquatic fern Salvinia molesta, GR activity increased in submerged leaves exposed to arsenite, highlighting its role in the plant's defense against arsenic toxicity. scielo.br

Table 2: Modulation of Glutathione Reductase (GR) Activity by Arsenicals

ConditionSystemObserved Effect on GRReference
In vitro exposure to arsenite and its methylated metabolitesPurified enzyme/cell-free systemsPotent inhibition of activity nih.govnih.gov
In vivo exposure to high concentrations of sodium arsenite (10 mg/kg/day)Cd1 mice (brain and liver)Significant inhibition of expression and activity nih.gov
Exposure to low, sublethal concentrations of arseniteCultured human keratinocytesIncreased enzyme activity and mRNA levels nih.gov
Arsenite exposureSalvinia molesta (submerged leaves)Increased activity scielo.br

Impact on Glutathione Peroxidase (GPx) Activity

Glutathione peroxidase (GPx) is a family of antioxidant enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by reduced glutathione, thereby protecting cells from oxidative damage. wikipedia.org The interaction between arsenicals and GPx activity appears to be context-dependent, with studies reporting both inhibition and induction.

An in vitro study assessing the effect of various arsenical compounds on purified glutathione-related enzymes found that bovine GPx was the most sensitive to arsenic treatment compared to glutathione reductase and glutathione S-transferase. nih.govutas.edu.au However, this inhibition was generally observed at concentrations that may not be physiologically relevant. nih.gov

In contrast, studies in human populations and other biological systems have yielded different results. A study of residents in an arsenic-contaminated area in Southern Thailand found that individuals with higher arsenic exposure had significantly decreased GPx activities in their red blood cells, which was associated with increased levels of oxidized glutathione (GSSG). wu.ac.th This suggests that chronic arsenic exposure in humans can lead to a suppression of this key antioxidant enzyme, potentially increasing susceptibility to oxidative stress. wu.ac.th

Conversely, in the aquatic fern Salvinia molesta, exposure to arsenite led to an increase in GPx activity in both submerged and floating leaves. scielo.br This indicates an adaptive response where the plant enhances its antioxidant defenses to cope with arsenic-induced oxidative stress.

Table 3: Impact of Arsenicals on Glutathione Peroxidase (GPx) Activity

Study Type/OrganismFindingReference
In vitro (purified bovine GPx)Most sensitive to arsenic inhibition among tested GSH enzymes, but not at physiologically relevant concentrations. nih.govutas.edu.au
Human study (arsenic-exposed community)Significantly decreased GPx activities in red blood cells. wu.ac.th
Plant study (Salvinia molesta)Increased GPx activity in leaves upon arsenite exposure. scielo.br

Interactions with Glutathione S-Transferases (GSTs)

Glutathione S-Transferases (GSTs) are a diverse family of enzymes that play a central role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of electrophilic compounds, including xenobiotics and products of oxidative stress. frontiersin.org GSTs are significantly involved in the metabolism of arsenic.

A primary interaction involves the formation of arsenic-glutathione complexes. It has been proposed that trivalent inorganic arsenic forms a complex with three molecules of glutathione, creating arsenic triglutathione [As(GS)₃]. This complex, along with subsequent methylated forms like monomethylarsonic diglutathione [MMA(GS)₂] and dimethylarsinic glutathione [DMA(GS)], are thought to be the major substrates for the enzyme arsenic methyltransferase (AS3MT). oncotarget.com

The expression and activity of GSTs can also be modulated by arsenic exposure. Sublethal concentrations of arsenite have been shown to cause a slight increase in GST activity in human keratinocytes. nih.gov In plants, GSTs are responsive to arsenic-induced oxidative stress, quenching reactive molecules through glutathione conjugation to protect the cell from damage. frontiersin.org

However, direct inhibition of GSTs by arsenicals appears to be limited. An in vitro study found that equine GST was the least sensitive to inhibition by various arsenicals when compared to glutathione reductase and glutathione peroxidase. nih.govutas.edu.au Genetic variations (polymorphisms) in GST genes can also influence an individual's capacity to metabolize arsenic, potentially affecting their susceptibility to arsenic-related diseases. mdpi.comnih.gov

Table 4: Interactions of Arsenicals with Glutathione S-Transferases (GSTs)

Interaction TypeDescriptionKey Molecules/EnzymesReference
Substrate FormationFormation of arsenic-glutathione complexes that serve as substrates for methylation.As(GS)₃, MMA(GS)₂, DMA(GS) oncotarget.com
Enzymatic ReductionSome GST isoforms reduce pentavalent arsenicals to trivalent forms.GSTO1 mdpi.com
Activity ModulationSlight increase in GST activity upon exposure to sublethal arsenite.GSTs in human keratinocytes nih.gov
Direct InhibitionGSTs are relatively insensitive to direct inhibition by arsenicals in vitro.Equine GST nih.govutas.edu.au

Influence on Arsenic Methyltransferase (AS3MT) Activity

Arsenic (+3 oxidation state) methyltransferase (AS3MT) is the key enzyme responsible for the biomethylation of inorganic arsenic. This process involves the sequential addition of methyl groups, converting inorganic arsenic into monomethylated (MMA) and dimethylated (DMA) species. oncotarget.com Glutathione plays a multifaceted and essential role in facilitating AS3MT-catalyzed reactions.

Glutathione is a critical cofactor for AS3MT activity. oncotarget.comresearchgate.net It functions as a reductant, which is necessary for the reduction steps that are intertwined with methylation. researchgate.netnih.gov Even in the presence of other reducing agents, the addition of GSH has been shown to substantially increase the yield of methylated arsenic products, indicating that its role extends beyond being a simple reductant. nih.gov

It is proposed that GSH directly activates the AS3MT enzyme. nih.gov One hypothesis suggests that a disulfide bond within the AS3MT enzyme must be cleaved by a reductant like GSH to allow trivalent arsenic to bind to the enzyme's active site. researchgate.net Furthermore, there is strong evidence that arsenic-glutathione complexes, such as arsenic triglutathione [As(GS)₃], are the preferred substrates for AS3MT, rather than free arsenite. oncotarget.com The methylation then proceeds on these complexes to form methylated glutathione-arsenic conjugates. oncotarget.com

Driving Reductions: It acts as a reductant for the conversion of pentavalent arsenicals to trivalent forms, which are the substrates for methylation. researchgate.netnih.gov

Enzyme Activation: It appears to directly activate AS3MT, possibly by reducing a key disulfide bond in the enzyme. researchgate.netnih.gov

Substrate Formation: It conjugates with arsenite to form arsenic-glutathione complexes, which are the actual substrates for the methylation reaction. oncotarget.com

Enzymatic Reduction of Arsenate to Arsenite

The reduction of pentavalent arsenate (As(V)) to trivalent arsenite (As(III)) is a critical initial step in arsenic metabolism, as As(III) is significantly more toxic and is the substrate for subsequent methylation reactions. oup.comoup.com This reduction is not a simple chemical event but is facilitated by specific enzymatic systems in which glutathione plays a pivotal role.

One major pathway involves Arsenate Reductase (ArsC) , an enzyme found in some organisms. This enzyme system couples the reduction of arsenate to the oxidation of a thiol-containing cofactor system. expasy.org The mechanism involves the formation of a tertiary intermediate between the arsenic atom, a cysteine residue on the ArsC enzyme, and the cysteine residue of a glutathione molecule. This complex is then reduced by glutaredoxin, which forms a disulfide bond with the glutathione, leading to the release of arsenite. expasy.org

Another significant mechanism, identified in human red blood cells and rat liver cytosol, is a purine (B94841) nucleoside phosphorylase (PNP)-independent pathway that is critically dependent on GSH. oup.comnih.gov This enzymatic activity is enhanced by the presence of GSH in a concentration-dependent manner and requires NAD and glycolytic substrates. oup.comnih.gov It is believed to involve one or both of the glycolytic enzymes glyceraldehyde-3-phosphate dehydrogenase and phosphoglycerate kinase. nih.gov

Furthermore, as described in section 3.4.1, Glutathione Synthetase (GS) can promote the reduction of arsenate. It does so by catalyzing the arsenolysis of GSH to produce an ADP-arsenate intermediate, which is then readily reduced to arsenite by another molecule of GSH upon its release from the enzyme. nih.gov This highlights a novel role for GS in arsenic metabolism beyond its canonical function in glutathione synthesis.

Table 5: Enzymatic Pathways for Arsenate to Arsenite Reduction Involving Glutathione

Enzyme/SystemRole of GlutathioneMechanismReference
Arsenate Reductase (ArsC)Direct participant in the reaction intermediateForms a tertiary complex with arsenic and the enzyme, which is then reduced by glutaredoxin. expasy.org
GSH- and NAD-dependent pathwayEssential reductantAn enzymatic activity in erythrocytes and liver cytosol linked to glycolysis that requires GSH for the reduction of As(V). oup.comnih.gov
Glutathione Synthetase (GS)Substrate and reductantCatalyzes arsenolysis of GSH to form an arsenylated intermediate that is more easily reduced by a second GSH molecule. nih.gov

Thioredoxin Reductase Inhibition by Trivalent Arsenicals

Thioredoxin reductase (TR) is a key selenoenzyme that, along with thioredoxin and NADPH, constitutes the thioredoxin system. This system is vital for maintaining the cellular redox environment and is involved in antioxidant defense and cell growth. Trivalent arsenicals, particularly the methylated intermediate monomethylarsonous acid (MAs(III)), have been identified as exceptionally potent inhibitors of thioredoxin reductase. nih.govnih.gov

The inhibition of TR by trivalent arsenicals is a significant mechanism of arsenic toxicity. mdpi.com MAs(III), an intermediate in the biomethylation of inorganic arsenic, is a much more potent inhibitor of TR than inorganic arsenite (iAs(III)). nih.gov Studies using purified mouse liver TR found that MAs(III) acts as a competitive inhibitor with a very low inhibition constant (Ki ≈ 100 nM). nih.gov The inhibition is time-dependent and was found to be irreversible, as it could not be reversed by the addition of a dithiol compound. nih.gov

The inhibitory action requires the presence of NADPH, suggesting that the reduced form of the enzyme is the target. nih.gov Trivalent arsenicals have a high affinity for sulfhydryl and selenol groups, and TR contains both a thiol group and a selenol group in close proximity at its active site, making it a particularly vulnerable target. mdpi.com The inhibition of TR disrupts the cell's ability to respond to oxidative stress, which is a well-documented consequence of arsenic poisoning. nih.govmdpi.com In cultured rat hepatocytes, the extent of TR inhibition correlated strongly with the intracellular concentration of MAs(III), underscoring the toxicological significance of this methylated metabolite. nih.gov

Impact on Cellular Redox Homeostasis

The introduction of this compound into a cellular environment sets off a cascade of events that significantly perturbs the delicate balance of redox homeostasis. This compound, formed from the reaction of glutathione with arsenic, directly influences the generation of reactive oxygen species, the dynamics of the crucial glutathione redox couple, and the activation of cellular stress response pathways. smolecule.com Furthermore, it has been shown to impact protein maintenance systems, including ubiquitination and the function of molecular chaperones.

Reactive Oxygen Species (ROS) Generation and Scavenging Mechanisms

Exposure to arsenic-containing compounds, including those derived from glutathione, is known to induce the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•). frontiersin.org This occurs in part because the metabolism of arsenic, including the reduction of pentavalent arsenic (As(V)) to trivalent arsenic (As(III)) with glutathione (GSH) acting as an electron donor, can generate these highly reactive molecules. researchgate.netnih.gov The interaction of arsenic with cellular components can disrupt electron transport chains in mitochondria, further contributing to ROS generation. researchgate.netmdpi.com

Cells possess sophisticated enzymatic and non-enzymatic antioxidant systems to counteract the damaging effects of ROS. frontiersin.org The non-enzymatic system heavily relies on molecules like glutathione, which can directly neutralize ROS. scielo.br The enzymatic defense includes superoxide dismutase (SOD), catalase (CAT), and the enzymes of the ascorbate-glutathione cycle. frontiersin.org This cycle is a vital pathway for detoxifying H₂O₂ and involves the interplay of ascorbate (B8700270) and glutathione, along with enzymes like glutathione reductase (GR) and glutathione peroxidase (GPx). frontiersin.orgscielo.brwikipedia.org Studies have shown that in response to arsenic-induced oxidative stress, the activity of these antioxidant systems can be modulated. frontiersin.org For instance, exogenous application of GSH has been demonstrated to decrease the levels of O₂•− and H₂O₂ and enhance the ascorbate-glutathione cycle, thereby mitigating oxidative damage. frontiersin.org

However, high levels of arsenic can overwhelm these defense mechanisms, leading to a state of oxidative stress. frontiersin.orgmdpi.com This imbalance results in damage to lipids (lipid peroxidation), proteins, and DNA, which can ultimately trigger programmed cell death or apoptosis. frontiersin.orgresearchgate.net The failure of arsenic-sensitive cells to accumulate ROS has been linked to resistance, highlighting the central role of oxidative stress in arsenic-induced toxicity. nih.gov

Dynamics of the Glutathione Redox Couple (GSH:GSSG Ratio)

The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of the cellular redox state. wikipedia.orgnih.gov In a healthy, resting cell, the GSH:GSSG ratio is typically high, often exceeding 100:1, reflecting a highly reducing environment. nih.govstratech.co.uk

The presence of this compound and related arsenic compounds significantly impacts this ratio. The detoxification of ROS generated by arsenic exposure consumes GSH, leading to the formation of GSSG and a subsequent decrease in the GSH:GSSG ratio. stratech.co.uknih.gov This shift towards a more oxidizing environment is a hallmark of oxidative stress. nih.govnih.gov Under conditions of severe oxidative stress, this ratio can drop dramatically to 10:1 or even 1:1. nih.gov

The cell attempts to maintain a high GSH:GSSG ratio through the action of glutathione reductase (GR), which catalyzes the reduction of GSSG back to GSH, using NADPH as a reducing agent. frontiersin.orgwikipedia.org However, sustained exposure to arsenic can deplete the GSH pool, both through its consumption in ROS scavenging and its direct binding to arsenic. nih.gov This depletion can impair the cell's ability to regenerate GSH, leading to a persistent state of oxidative stress. The maintenance of GSH levels and a favorable GSH/GSSG ratio is crucial for protecting cells against arsenic-induced toxicity. frontiersin.org

Activation of Stress Response Pathways (e.g., p38/Nrf2 Signaling)

Cells respond to the oxidative stress induced by compounds like this compound by activating specific signaling pathways to bolster their antioxidant defenses. A key player in this response is the nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.comcsic.es Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative or electrophilic stress, Nrf2 is released and translocates to the nucleus, where it activates the transcription of a battery of cytoprotective genes, including those involved in glutathione synthesis. mdpi.comcsic.esnih.gov

The activation of Nrf2 is often mediated by upstream kinases, such as the p38 mitogen-activated protein kinase (MAPK). csic.esnih.gov Studies have shown that arsenic exposure can lead to the phosphorylation and activation of p38, which in turn can promote the nuclear accumulation of Nrf2. nih.govnih.gov This p38/Nrf2 signaling cascade upregulates the expression of enzymes like glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis, thereby increasing the cell's capacity to produce this critical antioxidant. nih.govnih.gov

Interestingly, the cellular response can be complex and context-dependent. While some studies show that chronic low-dose arsenic exposure activates the p38/Nrf2 pathway to promote glutathione synthesis in vitro, in vivo studies have sometimes shown a reduction in glutathione levels. nih.govnih.gov This highlights the intricate regulation of these pathways and the potential for different outcomes depending on the specific conditions of arsenic exposure. The activation of Nrf2-dependent pathways is a crucial defense mechanism to counteract the cytotoxic effects of arsenic by enhancing glutathione levels and facilitating arsenic detoxification and efflux from the cell. osti.gov

Protein Ubiquitination and Proteasomal Degradation Pathways

This compound and related arsenicals can significantly disrupt cellular protein homeostasis by affecting the ubiquitin-proteasome system. This system is the primary pathway for the degradation of damaged or misfolded proteins, which are tagged with ubiquitin molecules for destruction by the proteasome. nih.govnih.govuni-konstanz.de

Studies have demonstrated that in cells with depleted levels of glutathione, exposure to arsenite leads to a marked increase in the ubiquitination of cellular proteins. nih.govnih.gov This suggests that GSH plays a protective role against arsenic-induced protein damage and subsequent ubiquitination. The accumulation of these ubiquitinated proteins indicates an impairment of the proteasomal degradation pathway. nih.govnih.gov Research has shown that arsenite treatment can partially inhibit the activity of the proteasome, particularly in glutathione-deficient cells. nih.govnih.gov

This dual effect of increasing the load of damaged, ubiquitinated proteins while simultaneously inhibiting their clearance can lead to the accumulation of protein aggregates, a condition known as proteotoxic stress. nih.govnih.gov This accumulation of non-functional proteins is a significant contributor to arsenical-induced cytotoxicity and can trigger apoptosis. nih.govnih.gov The process of ubiquitination involves a cascade of enzymes (E1, E2, and E3), and it is thought that arsenicals may interfere with this process, potentially through interaction with critical cysteine residues in these enzymes. uni-konstanz.deresearch-solution.com

Modulation of Molecular Chaperones (e.g., Hsp90)

Molecular chaperones are a class of proteins that play a vital role in maintaining cellular proteostasis by assisting in the proper folding of newly synthesized proteins, refolding of misfolded proteins, and preventing protein aggregation. linkgroup.humdpi.com One of the most abundant and important chaperones is Heat Shock Protein 90 (Hsp90). mdpi.comnih.gov

The cellular stress induced by this compound can significantly impact the function and regulation of Hsp90. In glutathione-deficient cells, arsenite exposure has been shown to cause the ubiquitination and subsequent degradation of Hsp90. nih.gov This downregulation of Hsp90 impairs its ability to interact with its co-chaperones and client proteins, which include many important signaling molecules and cell cycle regulators. nih.govnih.gov The loss of Hsp90 function can lead to the destabilization and degradation of these client proteins, further disrupting cellular processes. nih.gov

Furthermore, arsenic-induced stress can trigger transcriptional repression of the Hsp90β gene through the activation of the p53 tumor suppressor protein. nih.gov This repression of Hsp90 synthesis, coupled with its increased degradation, creates a scenario where the cell's capacity to manage protein folding and respond to stress is severely compromised. The disruption of Hsp90 function by arsenicals is a key mechanism contributing to their cytotoxic effects. nih.govnih.gov

Interactive Data Table: Effects of this compound on Cellular Mechanisms

Cellular Process Effect of this compound/Arsenicals Key Molecules Involved Outcome
Redox Homeostasis Induction of oxidative stress. frontiersin.orgmdpi.comReactive Oxygen Species (ROS) frontiersin.orgIncreased cellular damage, lipid peroxidation. frontiersin.org
Glutathione Dynamics Depletion of reduced glutathione (GSH), decrease in GSH:GSSG ratio. nih.govnih.govGSH, GSSG, Glutathione Reductase frontiersin.orgwikipedia.orgShift to a more oxidizing environment, impaired antioxidant defense. nih.gov
Stress Response Activation of p38/Nrf2 signaling pathway. nih.govnih.govp38 MAPK, Nrf2, Glutamate-cysteine ligase (GCL) csic.esnih.govUpregulation of antioxidant gene expression. nih.gov
Protein Degradation Increased protein ubiquitination, inhibition of proteasome activity. nih.govnih.govUbiquitin, Proteasome nih.govuni-konstanz.deAccumulation of damaged proteins, proteotoxic stress. nih.gov
Molecular Chaperones Downregulation and ubiquitination of Hsp90. nih.govnih.govHsp90, p53 nih.govnih.govImpaired protein folding, destabilization of client proteins. nih.gov

Glutathione Arsenoxide in Arsenic Biotransformation and Detoxification Research Models

General Principles of Arsenic Metabolism Pathways

Arsenic metabolism is a complex process that generally involves a series of reduction and oxidative methylation steps. Ingested inorganic arsenic, primarily in the form of arsenate (As(V)), is reduced to arsenite (As(III)). This reduction is a critical step as arsenite is more toxic but also the substrate for subsequent methylation. Glutathione (B108866) serves as a key reductant in this process. The trivalent arsenic is then enzymatically methylated, using S-adenosylmethionine (SAM) as a methyl donor, to form monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). Each methylation step is preceded by a reduction of the pentavalent methylated arsenic species.

A significant aspect of this metabolic pathway is the formation of arsenic-glutathione complexes. Arsenite has a high affinity for sulfhydryl groups and readily reacts with glutathione to form various complexes, such as arsenic triglutathione (ATG). Emerging research suggests that these arsenic-glutathione complexes, rather than free arsenite, may be the actual substrates for arsenic methyltransferase. For instance, ATG can be methylated to monomethylarsonic diglutathione (MADG), which is then further methylated to dimethylarsinic glutathione (DMAG). These methylated glutathione-arsenic complexes are more water-soluble and readily excreted, thus representing a major detoxification pathway. The formation of these complexes is crucial for reducing the cellular toxicity of arsenic by sequestering the reactive arsenite and facilitating its subsequent metabolism and elimination.

Cellular and Organismal Detoxification Mechanisms

The detoxification of arsenic is a conserved cellular response observed across different kingdoms of life. Research using various model organisms has elucidated several key mechanisms, many of which involve the direct or indirect action of glutathione and the formation of glutathione-arsenic conjugates.

The budding yeast, Saccharomyces cerevisiae, has been an invaluable model for dissecting the molecular mechanisms of arsenic detoxification in eukaryotes. Yeast employs two primary strategies to cope with arsenite toxicity, both of which are linked to glutathione.

One major mechanism is the sequestration of arsenic-glutathione conjugates into the vacuole. The yeast ATP-binding cassette (ABC) transporter, Ycf1p, located on the vacuolar membrane, actively transports arsenite in the form of arsenic triglutathione (As(GS)₃) into the vacuole. This process effectively removes the toxic metalloid from the cytosol, preventing it from interacting with essential cellular components. The formation of As(GS)₃ is a prerequisite for its recognition and transport by Ycf1p.

Detoxification MechanismKey ProteinSubstrateLocation
Vacuolar SequestrationYcf1p (ABC transporter)As(GS)₃ (Arsenic triglutathione)Vacuolar Membrane
Efflux from CellAcr3pAs(III) (Arsenite)Plasma Membrane
Extracellular Chelation-GSH (Glutathione)Extracellular Space

In the plant kingdom, tolerance to arsenic is also intricately linked to glutathione and the synthesis of phytochelatins (PCs), which are glutathione-derived peptides. Plants absorb arsenic from the soil and water, primarily as arsenate, through phosphate (B84403) transporters. Once inside the plant cells, arsenate is reduced to arsenite, a step that can involve glutathione. The more toxic arsenite is then complexed with glutathione and phytochelatins.

Research in the aquatic fern Salvinia molesta has demonstrated that exposure to arsenite induces oxidative stress and leads to an increase in the activity of glutathione-related enzymes, indicating the importance of the glutathione-dependent antioxidant system in arsenic tolerance. The formation of arsenic-phytochelatin complexes is a key detoxification strategy, as these complexes are subsequently sequestered into the vacuole, similar to the mechanism observed in yeast. This sequestration minimizes the cytotoxic effects of arsenic in the cytoplasm.

In staple crops like rice (Oryza sativa), which is a major source of dietary arsenic exposure for humans, similar mechanisms are at play. Arsenic accumulation in rice grains is a significant concern, and understanding the role of glutathione in arsenic detoxification is crucial for developing low-arsenic rice varieties. Enhanced synthesis of glutathione and phytochelatins in rice has been shown to improve arsenic tolerance and influence its distribution within the plant. Genetic engineering approaches that modulate the expression of genes involved in glutathione synthesis, such as γ-glutamylcysteine synthetase, have shown promise in enhancing arsenic tolerance and accumulation in plants, which is a key aspect of phytoremediation strategies.

Regulation of Endogenous Glutathione Synthesis under Arsenic Exposure

Given the central role of glutathione in arsenic detoxification, the cellular regulation of its synthesis in response to arsenic exposure is a critical aspect of the stress response. Glutathione is synthesized from its constituent amino acids—glutamate (B1630785), cysteine, and glycine—in a two-step ATP-dependent process. The first and rate-limiting step is catalyzed by γ-glutamylcysteine synthetase (γ-GCS).

Arsenic exposure can significantly impact the cellular levels of glutathione precursors. In vivo studies have shown that arsenic exposure can lead to a reduction in the levels of glutamate and cysteine, which can, in turn, limit the rate of glutathione synthesis. The depletion of these precursors may be due to their increased consumption for glutathione synthesis or other metabolic disturbances caused by arsenic toxicity.

The activity of the rate-limiting enzyme, γ-GCS, is also a key regulatory point. γ-GCS is a heterodimer composed of a catalytic subunit (GCLC) and a regulatory subunit (GCLM). Arsenic exposure has been shown to modulate the expression of the genes encoding these subunits. In many cell types, arsenic induces the expression of GCLC and GCLM, leading to an increase in γ-GCS activity and consequently, an elevation in glutathione synthesis. This induction is often mediated by the activation of transcription factors, such as Nrf2 (Nuclear factor erythroid 2-related factor 2), which plays a crucial role in the antioxidant response.

Interestingly, the effects of arsenic on glutathione synthesis can differ significantly between in vitro (cell culture) and in vivo (whole organism) experimental systems. A meta-analysis of numerous studies has highlighted these contrasting outcomes.

In in vitro studies, exposure to arsenic, particularly chronic low-dose exposure, often leads to an increase in intracellular glutathione content. nih.govnih.gov This is typically associated with the activation of signaling pathways like the p38/Nrf2 pathway, which upregulates the expression of GCLC and promotes glutathione synthesis. nih.govresearchgate.net This response is viewed as an adaptive mechanism by which cells protect themselves against arsenic-induced oxidative stress.

Conversely, in vivo studies frequently report a decrease in glutathione levels in various tissues following arsenic exposure. nih.govnih.gov This depletion is often accompanied by reduced levels of the precursor amino acids, glutamate and cysteine. nih.govnih.gov The reasons for this discrepancy are multifaceted and may include the complex interplay of different organ systems, metabolic rates, and excretion pathways in a whole organism, which are not replicated in isolated cell cultures. The in vivo depletion of glutathione likely reflects its consumption in the formation of arsenic-glutathione complexes for excretion and in combating systemic oxidative stress, which may overwhelm the cellular capacity for its synthesis.

Experimental SystemEffect on Glutathione (GSH) LevelsEffect on Precursor Amino Acids (Glu, Cys)Key Regulatory Pathway
In Vitro Increase-Activation of p38/Nrf2, upregulation of GCLC
In Vivo DecreaseDecrease-

Role of Signaling Pathways (e.g., p38/Nrf2) in Modulating Glutathione Synthesis

In the context of arsenic biotransformation, the cellular synthesis of glutathione (GSH) is a critical adaptive response, governed by intricate signaling pathways. Among these, the p38 mitogen-activated protein kinase (p38/MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant defense system. nih.gov Exposure to arsenic, a potent environmental toxicant, can trigger this pathway, thereby influencing the cell's capacity to synthesize GSH, which is essential for the detoxification and metabolism of arsenicals. nih.govnih.gov

The mechanism involves the activation of Nrf2, a transcription factor that is central to cytoprotective responses against oxidative and electrophilic stress. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to stressors like arsenic, Nrf2 is activated and translocates to the nucleus. nih.gov In the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs), which are present in the promoter regions of numerous antioxidant and detoxification genes. nih.govarvojournals.org

A key target of the Nrf2 pathway is the glutamate-cysteine ligase (GCL), the rate-limiting enzyme in the de novo synthesis of glutathione. nih.govarvojournals.org GCL itself is composed of a catalytic subunit (GCLC) and a regulatory subunit (GCLM). nih.gov By activating the transcription of the GCLC gene, the p38/Nrf2 pathway directly enhances the cell's ability to produce GSH. nih.govnih.gov

Research findings on the effect of arsenic on this pathway have revealed a notable difference between in vivo (within a living organism) and in vitro (in a controlled laboratory environment) models. nih.govnih.govsemanticscholar.org In vivo studies often show that arsenic exposure leads to a reduction in GSH levels. nih.govnih.gov Conversely, many in vitro studies demonstrate that chronic, low-dose arsenic exposure can activate the p38/Nrf2 pathway, leading to an upregulation of GCLC expression and a subsequent increase in GSH synthesis. nih.govnih.govsemanticscholar.org

A meta-analysis of 58 in vitro studies quantified the effects of arsenic exposure on key components of this pathway, showing a significant increase in the expression of activated p38 (p-p38), Nrf2, and GCLC, which corresponded with elevated intracellular GSH content. nih.govnih.gov

Table 1: Meta-Analysis of Arsenic Effect on p38/Nrf2 Pathway Components In Vitro

Pathway ComponentEffect of Arsenic Exposure (Standardized Mean Difference, SMD)95% Confidence Interval (CI)
Phosphorylated-p38 (p-p38)4.192.34 to 6.05
Nrf24.602.34 to 6.86
GCLC1.320.23 to 2.41
Glutathione (GSH)1.870.18 to 3.56
Data sourced from a meta-analysis of in vitro studies, indicating a general trend of pathway activation and increased GSH levels upon arsenic exposure. nih.govnih.gov

Specific experimental studies provide further detail on these interactions. For instance, one study found that chronic arsenic exposure could increase the expression of p38 by 1.07-fold, nuclear Nrf2 by 1.06-fold, and GCLC by a significant 2.59-fold, resulting in a 1.59-fold increase in GSH expression compared to control groups. nih.gov The direct role of p38 was confirmed when the use of a p38 inhibitor alongside arsenic resulted in lower GCLC levels than in the group exposed to arsenic alone. nih.gov

Table 2: Example of Fold-Change in p38/Nrf2 Pathway Expression After Chronic Arsenic Exposure

Protein/MoleculeFold-Change vs. Control
p381.07
Nuclear Nrf21.06
GCLC2.59
Glutathione (GSH)1.59
Illustrative data from a study showing upregulation of the p38/Nrf2 pathway and GSH synthesis. nih.gov

However, the regulation is not without complexity. Some research suggests that during acute arsenic exposure, other pathways involving ERK and JNK may be more dominant in activating Nrf2, with little change observed in p38 levels. nih.gov Furthermore, there is evidence indicating that p38 might regulate GCLC expression independently of Nrf2 in certain cellular contexts. nih.gov This Nrf2-associated activation of the GSH biosynthetic pathway is a key mechanism that can lead to increased levels of intracellular GSH, which in turn facilitates the formation of arsenic-glutathione complexes that are then expelled from the cells. nih.gov

Advanced Methodological Approaches in Glutathione Arsenoxide Research

Spectroscopic and Calorimetric Techniques for Ligand-Binding Analysis

Near-UV Absorption Spectroscopy and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing the binding interactions between arsenic and glutathione (B108866). Spectroscopic methods can provide evidence of complex formation. For instance, UV-vis spectra of solutions containing arsenite and glutathione have shown an absorption shoulder in the range of 250-280 nm, which is absent in the spectra of the individual components, indicating the formation of a complex like arsenic triglutathione (As(GS)₃) nih.gov.

These spectroscopic studies help in understanding the stoichiometry and stability of arsenic-glutathione complexes under various conditions, which is crucial for developing appropriate extraction and detection methods from biological samples researchgate.net.

X-ray Absorption Spectroscopy (XAS) for Arsenic Speciation and Coordination Environment Analysis

X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a critical technique for determining the chemical form and local atomic environment of arsenic in biological samples. XANES analysis can distinguish between different oxidation states of arsenic, such as As(III) and As(V), based on the energy of the absorption edge. The energy separation between different arsenic species, such as As₂O₅ and As₂S₃, can be quantified, allowing for the determination of arsenic speciation in complex matrices nih.gov.

Micro-XANES, a spatially resolved version of the technique, enables the direct speciation of arsenic within subcellular compartments, avoiding disruptive cell fractionation procedures. This has revealed that inorganic arsenite, As(OH)₃, is the predominant form in the cytosol, nucleus, and mitochondria of cancer cells exposed to arsenic trioxide nih.gov. In some cases, a mixture of As(III) and As(V) has been observed within the nucleus, highlighting cell-to-cell variability nih.gov. XAS has also been instrumental in analyzing arsenic speciation in keratinous tissues like nail clippings, where arsenic can be bound to thiols, oxygen, or methyl groups researchgate.net. The technique has been used to identify As(V) substituted for sulfate (B86663) in minerals like jarosite in mine tailings and As(V) sorbed onto ferric oxyhydroxides minsocam.org.

Quantitative PCR and Luminescence/Fluorescence-Based Assays for Gene Expression and Metabolite Quantification

Quantitative Polymerase Chain Reaction (qPCR) is a fundamental tool for investigating how arsenic exposure affects the expression of genes involved in glutathione metabolism and arsenic detoxification. Studies have utilized qPCR to measure the mRNA levels of genes such as glutathione S-transferases (GSTs) and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis nih.govnih.gov. For example, exposure of human keratinocytes to sublethal concentrations of arsenite led to increased mRNA levels of GCL and glutathione reductase (GR) nih.gov. In rice, qPCR has been used to assess the expression of genes involved in glutathione biosynthesis (OsGSH1, OsGSH2) and arsenic-glutathione complex formation and transport (OsPCS1, OsABBC1) udel.edu.

Luminescence and fluorescence-based assays are employed to quantify metabolites and enzyme activities. These methods are crucial for understanding the cellular response to arsenic-induced oxidative stress.

Mass Spectrometry for Biothiol Conjugate Identification and Fragmentation Analysis

Mass Spectrometry (MS) , often coupled with high-performance liquid chromatography (HPLC), is indispensable for the identification and characterization of arsenic-glutathione conjugates. HPLC-electrospray tandem mass spectrometry (ES-MS/MS) has been developed for the sensitive and selective identification of various As-GSH complexes, including arsenic triglutathione (ATG), monomethylarsenic diglutathione (MADG), and dimethylarsenic monoglutathione (DMAG) nih.gov.

Collision-induced dissociation (CID) is used to study the fragmentation behavior of these conjugates, which helps in their structural elucidation nih.gov. High-resolution mass spectrometry allows for the investigation of fragmentation patterns of different classes of glutathione conjugates, providing insights into their structure and the nature of the chemical bond between the xenobiotic and glutathione nih.gov. The stability of these complexes during chromatographic separation is a critical consideration, as some, like DMAIII(GS), are prone to degradation rsc.org.

Table 1: Identified Arsenic-Glutathione Conjugates and Related Species

AbbreviationFull NameReference
ATGArsenic triglutathione researchgate.netnih.govresearchgate.net
MADGMonomethylarsenic diglutathione nih.govresearchgate.net
DMAGDimethylarsenic monoglutathione nih.govresearchgate.net
(GS)2AsSe-Seleno-bis(S-glutathionyl) arsinium ion researchgate.net

Mathematical Modeling of Biochemical and Metabolic Pathways

Mathematical modeling serves as a valuable tool for understanding the complex interplay of factors in arsenic metabolism where glutathione is involved. Models have been developed to simulate the biochemical pathways of arsenic methylation, incorporating the multiple roles of glutathione, such as its involvement in reduction steps, activation of arsenic methyltransferase (AS3MT), and sequestration of arsenic species nih.govnih.gov. These models help to interpret experimental data and predict the effects of varying glutathione concentrations on arsenic methylation. For instance, modeling can explain why increasing low levels of glutathione enhances arsenic methylation, while at very high concentrations, it can have an inhibitory effect nih.gov.

These computational approaches can simulate the uptake of arsenite, its conjugation with glutathione, subsequent methylation, and efflux from cells, providing a quantitative framework to understand inter-species differences in arsenic metabolism researchgate.net. The models confirm that the traditional Challenger pathway, when supplemented with the effects of glutathione, can sufficiently explain experimental observations nih.govnih.gov.

Utilization of Diverse In Vitro Cell Culture and In Vivo Animal Models for Mechanistic Elucidation

A combination of in vitro cell culture and in vivo animal models is essential for elucidating the mechanisms of glutathione-mediated arsenic metabolism and toxicity. In vitro studies using various cell lines, such as human keratinocytes, fibroblasts, and hepatocytes, have been employed to investigate the cellular responses to arsenic exposure, including the upregulation of glutathione-related enzymes and changes in gene expression nih.govresearchgate.net. These studies have shown that chronic low-dose arsenic exposure in vitro can activate pathways like p38/Nrf2, leading to increased glutathione synthesis nih.govnih.gov.

In vivo studies, primarily in rodent models like mice and rats, provide insights into the systemic effects of arsenic and the role of glutathione in its detoxification and excretion. Animal experiments have demonstrated that exogenous glutathione can enhance arsenic methylation and urinary elimination, while depletion of glutathione has the opposite effect nih.gov. These models are also used to study arsenic-induced oxidative stress and the protective role of glutathione in various organs nih.govmdpi.com. However, it is important to note that there can be differences in the observed effects of arsenic on glutathione synthesis between in vivo and in vitro studies nih.govnih.gov.

Table 2: Summary of Model Systems in Glutathione Arsenoxide Research

Model TypeSpecific ModelKey Research FocusReference
In VitroHuman KeratinocytesUpregulation of GSH-related enzymes by arsenite nih.gov
In VitroHepaRG cells (human hepatocytes)Investigating selenium's influence on arsenic hepatobiliary transport researchgate.net
In VitroTRL 1215 cells (rat liver)Cytotoxicity of arsenicals and role of GSH depletion researchgate.net
In VivoMiceEffects of exogenous glutathione on arsenic methylation and oxidative stress nih.gov
In VivoRatsBiliary excretion of arsenic-glutathione conjugates researchgate.net
In VivoWobbler mouse (ALS model)Investigating glutathione depletion in the central nervous system mdpi.com

Genetic Manipulation Techniques for Pathway Dissection and Gene Function Analysis

Genetic manipulation techniques are crucial for dissecting the specific roles of genes and pathways in arsenic metabolism and resistance. Gene knockout and overexpression studies in various organisms allow researchers to pinpoint the function of specific enzymes. For example, in the cyanobacterium Synechocystis sp., functional analysis of mutants lacking specific arsenate reductases (ArsC and ArsI) and glutaredoxins has helped to elucidate their respective roles in arsenate resistance and their dependence on the glutathione/glutaredoxin system nih.gov.

In the bacterium Acidithiobacillus caldus, knocking out the gene for glutathione reductase resulted in increased sensitivity to heavy metals, demonstrating the importance of this enzyme in metal tolerance frontiersin.org. Gene therapy has also been proposed as a potential long-term strategy for treating glutathione deficiency nih.gov. Furthermore, RNA interference (RNAi) has been used in organisms like the brown planthopper to silence glutathione S-transferase genes and investigate their role in detoxifying plant-derived toxins mdpi.com.

Future Directions in Glutathione Arsenoxide Research

Elucidation of Uncharacterized Molecular Targets and Novel Interaction Dynamics

A primary future objective is the comprehensive identification of all molecular targets of glutathione (B108866) arsenoxide and related arsenic-glutathione species. Trivalent arsenic (arsenite) is known for its high affinity for sulfhydryl groups, leading to the widely held belief that its toxicity stems from binding to protein thiols. Proteins containing vicinal cysteine residues are particularly susceptible.

A significant class of identified targets are zinc finger proteins (ZFPs) , where arsenite can displace the essential zinc ion from Cys3His1 (C3H1) or Cys4 (C4) motifs, leading to protein dysfunction. nih.govnih.gov This interaction can inhibit critical cellular processes, including DNA repair, as seen with the ZFP-containing protein Poly (ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov

Future research must move beyond known targets to uncover the full spectrum of proteins that interact with arsenic-glutathione complexes. It is crucial to understand the dynamics of these interactions. For instance, while GSH is a primary detoxification molecule that complexes with arsenite, its presence can also modulate the reaction of arsenite with other protein targets. researchgate.net The stability of arsenic-protein binding is a key determinant of biological impact; complexes with three or four cysteine residues are significantly more stable than those with one or two. nih.gov The methylated trivalent arsenic-glutathione complexes, such as methylarsonous diglutathione and dimethylarsinous glutathione, have been found to be more stable than the inorganic arsenic triglutathione complex, which has significant implications for their transport and reactivity. nih.gov

Key research questions for the future include:

What is the complete "interactome" of glutathione arsenoxide and its methylated metabolites within the cell?

How does the cellular redox state influence the binding affinity and stability of arsenic complexes with different protein targets?

What are the kinetic and thermodynamic parameters governing the competition between glutathione and target proteins for arsenite binding?

Identified Molecular Target ClassSpecific ExamplesMechanism of InteractionFunctional Consequence
Zinc Finger Proteins (ZFPs)PARP-1, XPAArsenite displaces Zn(II) from Cys3His1 or Cys4 motifs. nih.govInhibition of DNA repair pathways. nih.govunm.edu
Glutathione-Related EnzymesGlutathione Reductase (GR)Inhibition by arsenite and its methylated trivalent complexes. oup.comImpaired regeneration of GSH from GSSG, leading to a more oxidized cellular environment. oup.com
Kinases and Signaling ProteinsVarious kinasesArsenic can alter the phosphorylation status of proteins. nih.govDysregulation of signaling pathways. nih.gov

Advanced Studies on Redox Signaling and Proteostasis Pathways in Response to Arsenic Exposure

Arsenic exposure is a potent disruptor of cellular redox homeostasis. It induces oxidative stress by promoting the generation of reactive oxygen species (ROS) and consuming antioxidants, most notably glutathione. nih.govfrontiersin.org The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a primary indicator of the cellular redox state, and a decrease in this ratio signifies a shift towards oxidative stress. mdpi.comnih.gov

The cellular response to this disruption involves complex signaling networks. A key pathway is the Nrf2-EpRE system, which upregulates the expression of antioxidant genes, including glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. nih.govnih.gov Interestingly, a significant discrepancy exists between in vitro and in vivo studies: while low-dose arsenic exposure in cell culture can activate the p38/Nrf2 pathway and promote GSH synthesis, in vivo studies often show that arsenic exposure depletes GSH levels. nih.gov Elucidating the mechanisms behind this context-dependent response is a critical future goal.

Arsenic-induced oxidative stress and its direct binding to proteins also severely impact proteostasis , or protein homeostasis. Arsenite causes widespread protein misfolding and aggregation. nih.gov In response, cells activate quality control mechanisms, including the ubiquitin-proteasome system (UPS) and autophagy, to clear these damaged proteins. However, evidence suggests that chronic arsenic exposure can impair both of these pathways. nih.govnih.govrsc.org Arsenic may induce autophagy but simultaneously inhibit the degradation of autophagic cargo by disrupting lysosomal function. rsc.org

Future research in this area should focus on:

Resolving the contradictory findings regarding the Nrf2 pathway's response to arsenic in vivo versus in vitro.

Mapping the specific signaling cascades through which this compound and related oxidative stress modulate autophagy and the UPS.

Investigating the role of S-glutathionylation—the reversible formation of mixed disulfides between GSH and protein thiols—as a regulatory switch in these pathways during arsenic exposure. mdpi.comnih.gov

Pathway ComponentRole in Response to ArsenicKey Research Question
GSH/GSSG RatioKey indicator of arsenic-induced oxidative stress. nih.govHow do changes in this ratio specifically trigger downstream signaling events?
Nrf2 Signaling PathwayRegulates antioxidant gene expression, including enzymes for GSH synthesis. nih.govnih.govWhy does its activation in vitro differ from the net GSH depletion observed in vivo? nih.gov
AutophagyDegrades arsenic-induced protein aggregates. nih.govHow does arsenic impair autophagic flux and lysosomal function? nih.govrsc.org
Ubiquitin-Proteasome System (UPS)Primary pathway for degrading short-lived and misfolded proteins.What is the mechanism by which chronic arsenic exposure suppresses UPS activity? nih.gov
Protein S-GlutathionylationA redox-sensitive post-translational modification that can regulate protein function. nih.govWhich specific proteins are glutathionylated in response to arsenic, and how does this affect proteostasis?

Integrative Omics Approaches for Comprehensive Pathway Mapping and Systems-Level Understanding

To unravel the multifaceted cellular response to this compound, a systems-level approach is indispensable. Integrative "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—provide powerful tools to map the global changes occurring in a biological system upon arsenic exposure. core.ac.ukmdpi.com

Transcriptomics can identify the differential expression of genes and gene networks in response to arsenic, revealing upregulation of glutathione-S-transferases (GSTs), sulfur metabolism genes, and antioxidant systems. core.ac.uk

Proteomics can identify proteins that are differentially expressed or post-translationally modified, providing direct insight into functional changes. nih.gov

Metabolomics allows for the profiling of small-molecule metabolites, which can reveal bottlenecks or shifts in metabolic pathways, such as the methionine cycle, which is linked to both GSH synthesis and arsenic methylation. nih.gov

The true power of these approaches lies in their integration. By combining transcriptomic and metabolomic data, for instance, researchers can link changes in gene expression directly to alterations in metabolic flux. mdpi.com Such studies have begun to build comprehensive models of arsenic metabolism, highlighting the central role of glutathione and thiol peptides in detoxification. oup.comcore.ac.uk This integrated approach can help construct Adverse Outcome Pathways (AOPs), linking a molecular initiating event (e.g., arsenic binding to a protein) to a cascade of key events at different biological levels, culminating in an adverse outcome.

Future directions for omics-based research include:

Performing time-resolved multi-omics analyses to capture the dynamic cellular response to arsenic exposure.

Utilizing single-cell omics to understand cell-to-cell heterogeneity in arsenic metabolism and response.

Integrating omics data with computational modeling to create predictive models of arsenic toxicity and identify key nodes for therapeutic intervention.

Development of Novel Research Probes and Analytical Tools for In Situ Detection

A significant challenge in understanding the biology of this compound is the difficulty of detecting and quantifying these unstable complexes within their native cellular environment. Current methods often rely on separating arsenic species using techniques like high-performance liquid chromatography (HPLC) coupled with element-specific detectors such as inductively coupled plasma mass spectrometry (ICP-MS) or electrospray ionization mass spectrometry (ESI-MS). nih.govresearchgate.net These methods are powerful for identifying specific complexes like arsenic triglutathione (As(GS)3) and its methylated derivatives but are destructive and lack spatial and real-time temporal resolution. nih.govdss.go.th

A burgeoning area of research is the development of fluorescent probes for the in situ detection of arsenic species and glutathione. magtech.com.cnnih.govnih.gov These probes are designed to exhibit a change in their fluorescent properties upon binding to their target analyte. Probes have been developed with high sensitivity and selectivity for trivalent arsenic, pentavalent arsenic, or glutathione. nih.govnih.govmdpi.com

The next frontier in this field is the creation of probes that can specifically recognize the arsenic-glutathione complex itself. Such a tool would be transformative, allowing researchers to visualize the formation, trafficking, and fate of these complexes within living cells and tissues.

Key goals for the development of new analytical tools include:

Designing and synthesizing highly specific fluorescent probes for the real-time imaging of this compound complexes in living cells.

Improving the stability of arsenic-glutathione complexes during analytical separation to prevent dissociation and mischaracterization. dss.go.th

Developing non-invasive, real-time sensors capable of monitoring the dynamics of the cellular GSH/GSSG ratio during arsenic exposure.

Analytical ApproachDescriptionAdvantagesFuture Development Goal
HPLC-ICP-MS/ESI-MSChromatographic separation coupled with mass spectrometry for speciation. nih.govHigh sensitivity and specificity for identifying different As-GSH complexes (e.g., As(GS)3, MADG). nih.govImproving on-column stability of complexes and coupling with ESI-MS for structural information. researchgate.netdss.go.th
Fluorescent ProbesMolecules that change fluorescence upon binding to an analyte (As or GSH). nih.govnih.govEnables in situ detection in cells and tissues with high sensitivity. magtech.com.cnDevelopment of probes specific for the As-GSH complex itself for direct visualization.
Quantum Dots (QDs)Semiconductor nanocrystals whose fluorescence can be quenched by analytes like As(III). researchgate.netHigh photostability and potential for visual detection. researchgate.netEnhancing selectivity and application in complex biological media.
Size-Exclusion Chromatography (SEC)Separates molecules based on size to study on-column complex formation. nih.govAllows for studying the conditions (pH, temp) that favor As-GSH complex formation. nih.govApplication to more complex biological matrices to simulate in vivo conditions.

Comparative Mechanistic Studies Across Diverse Biological Systems for Evolutionary Insights

Arsenic is a primordial toxin that has exerted selective pressure on life since its emergence. Consequently, diverse organisms have evolved a range of mechanisms to cope with arsenic toxicity, many of which involve glutathione or related thiol compounds. Comparative studies across different biological kingdoms can provide profound insights into the fundamental, conserved mechanisms of arsenic detoxification as well as species-specific adaptations.

In microbes , arsenic resistance is often conferred by ars operons, which can encode for efflux pumps and enzymes that methylate arsenite, converting it into volatile forms like trimethylarsine. researchgate.net

In plants , the primary detoxification pathway involves the chelation of arsenic by phytochelatins (PCs), which are repetitive polymers of γ-glutamyl-cysteine, synthesized from glutathione. frontiersin.orgcore.ac.uk

In mammals , detoxification involves a series of reduction and oxidative methylation steps, where arsenic-glutathione complexes are key intermediates that are substrates for arsenic methyltransferases and are also involved in cellular efflux via ATP-binding cassette (ABC) transporters. oup.comnih.gov

The evolutionary history of these systems is a fascinating area of research. The rise of atmospheric oxygen during the Great Oxidation Event (~2.4 billion years ago) shifted environmental arsenic from the reduced arsenite form to the oxidized arsenate form, which likely drove the evolution and expansion of new genetic systems for arsenic metabolism. cas.cn By comparing the arsenic response pathways in ancient lineages (like archaea) with those in eukaryotes, scientists can reconstruct the evolutionary trajectory of these detoxification mechanisms.

Future comparative and evolutionary studies should aim to:

Characterize the arsenic-thiol metabolism in a wider range of evolutionarily diverse organisms.

Investigate how different ecological niches and arsenic exposure levels have shaped the evolution of detoxification strategies.

Use ancestral sequence reconstruction and functional genomics to probe the properties of ancient arsenic-metabolizing enzymes.

By pursuing these future directions, the scientific community will develop a more complete and nuanced understanding of the chemistry, biology, and toxicology of this compound, paving the way for better risk assessment, disease prevention, and potentially new therapeutic strategies.

Q & A

Basic Research Questions

Q. What analytical techniques are commonly used to detect and quantify glutathione arsenoxide in biological samples?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard due to its high sensitivity and specificity for low-concentration analytes in complex matrices . Inductively coupled plasma mass spectrometry (ICP-MS) is also employed for arsenic-specific quantification but requires validation to distinguish this compound from other arsenic species. Sample preparation must include steps to prevent oxidation or degradation, such as rapid freezing, chelating agents (e.g., EDTA), and pH stabilization .

Q. What are the established protocols for synthesizing this compound in laboratory settings?

  • Methodological Answer : In vitro synthesis typically involves reacting reduced glutathione (GSH) with arsenite (AsIII) or arsenate (AsV) under controlled pH (6.5–7.5) and anaerobic conditions to mimic physiological environments. Stoichiometric ratios (e.g., 1:1 GSH:As) are optimized using UV-Vis spectroscopy or nuclear magnetic resonance (NMR) to monitor complex formation. Purification via size-exclusion chromatography or dialysis ensures removal of unreacted species .

Q. How do researchers ensure the stability of this compound during experimental procedures?

  • Methodological Answer : Stability is assessed by monitoring time-dependent changes in concentration under varying temperatures, pH, and oxygen levels. Buffered solutions (e.g., phosphate buffer, pH 7.4) and antioxidants (e.g., ascorbic acid) are used to minimize degradation. Long-term storage requires lyophilization at -80°C, with periodic quality checks via spectroscopic or chromatographic validation .

Q. What are the primary biochemical pathways involving this compound in arsenic detoxification mechanisms?

  • Methodological Answer : this compound is often studied in the context of arsenic biotransformation, particularly in hepatic and renal cells. Enzymatic assays (e.g., glutathione S-transferase activity) and knockout models (e.g., CRISPR-modified GSH-deficient cells) are used to elucidate its role in arsenic sequestration or excretion. Metabolomic profiling via LC-MS/MS identifies downstream metabolites linked to detoxification pathways .

Advanced Research Questions

Q. How can contradictory findings regarding the redox behavior of this compound be systematically analyzed?

  • Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., pH, redox potential). Researchers should employ standardized buffers and potentiostatic methods to control redox states. Comparative studies using X-ray absorption spectroscopy (XAS) can resolve discrepancies in arsenic oxidation states, while multivariate statistical analysis (e.g., PCA) identifies confounding variables .

Q. What advanced computational models are employed to predict the formation kinetics of this compound?

  • Methodological Answer : Density functional theory (DFT) simulations model arsenic-glutathione binding affinities and reaction pathways. Molecular dynamics (MD) simulations track conformational changes in aqueous environments. These models are validated against experimental data (e.g., kinetic rate constants from stopped-flow spectroscopy) to refine predictive accuracy .

Q. What methodological considerations are critical when integrating multi-omics data to study this compound-mediated toxicity?

  • Methodological Answer : Multi-omics integration requires normalization of transcriptomic, proteomic, and metabolomic datasets to account for platform-specific biases. Pathway enrichment analysis (e.g., KEGG, Reactome) identifies cross-omics interactions, while machine learning (e.g., random forest) prioritizes biomarkers. Raw data must be archived in repositories like MetaboLights or PRIDE for reproducibility .

Q. How do researchers address challenges in differentiating this compound from other arsenic-glutathione complexes using spectroscopic methods?

  • Methodological Answer : High-resolution tandem MS (HR-MS/MS) with collision-induced dissociation (CID) fragments the complex to generate unique spectral fingerprints. Synchrotron-based techniques like extended X-ray absorption fine structure (EXAFS) spectroscopy distinguish coordination geometries. Isotopic labeling (e.g., ⁷³Ge- or ⁷⁵As-tagged GSH) enhances specificity in tracking arsenic speciation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.